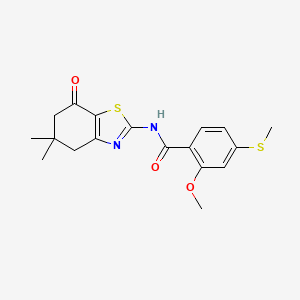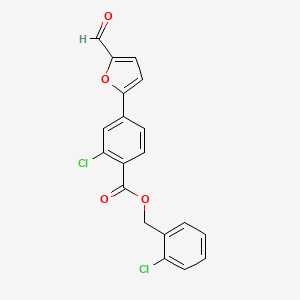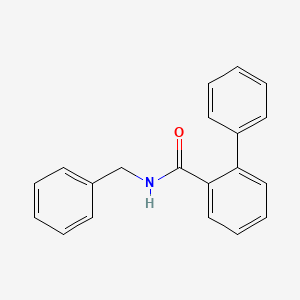![molecular formula C21H26N2O5S B3538946 N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B3538946.png)
N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(3,4-dimethoxyphenyl)acrylamide
Overview
Description
N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(3,4-dimethoxyphenyl)acrylamide, also known as TBSA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBSA is a small molecule inhibitor that selectively targets the protein kinase B (PKB/Akt) signaling pathway, which is involved in many cellular processes such as cell proliferation, survival, and metabolism.
Mechanism of Action
N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(3,4-dimethoxyphenyl)acrylamide selectively targets the protein kinase B (PKB/Akt) signaling pathway, which is involved in many cellular processes such as cell proliferation, survival, and metabolism. PKB/Akt is overexpressed in many types of cancer and is associated with tumor growth and metastasis. N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(3,4-dimethoxyphenyl)acrylamide inhibits the activity of PKB/Akt by binding to the ATP-binding site of the enzyme, preventing its activation. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(3,4-dimethoxyphenyl)acrylamide has been shown to have several biochemical effects, including the inhibition of PKB/Akt activity, the induction of apoptosis, and the inhibition of cell proliferation. N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(3,4-dimethoxyphenyl)acrylamide has also been shown to have several physiological effects, including the sensitization of cancer cells to chemotherapy and radiation therapy, the protection of neurons from oxidative stress and inflammation, and the improvement of insulin sensitivity and glucose metabolism in diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(3,4-dimethoxyphenyl)acrylamide is its selectivity for the PKB/Akt signaling pathway, which makes it a promising candidate for the development of targeted cancer therapies. N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(3,4-dimethoxyphenyl)acrylamide has also been shown to have low toxicity in animal models, making it a relatively safe compound for use in lab experiments. However, one of the limitations of N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(3,4-dimethoxyphenyl)acrylamide is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research and development of N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(3,4-dimethoxyphenyl)acrylamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(3,4-dimethoxyphenyl)acrylamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(3,4-dimethoxyphenyl)acrylamide and its potential applications in various fields such as cancer research, neurodegenerative diseases, and diabetes.
Scientific Research Applications
N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(3,4-dimethoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and diabetes. In cancer research, N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(3,4-dimethoxyphenyl)acrylamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(3,4-dimethoxyphenyl)acrylamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In neurodegenerative diseases, N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(3,4-dimethoxyphenyl)acrylamide has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of diseases such as Alzheimer's and Parkinson's. In diabetes research, N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(3,4-dimethoxyphenyl)acrylamide has been shown to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for the treatment of type 2 diabetes.
properties
IUPAC Name |
(E)-N-[4-(tert-butylsulfamoyl)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-21(2,3)23-29(25,26)17-10-8-16(9-11-17)22-20(24)13-7-15-6-12-18(27-4)19(14-15)28-5/h6-14,23H,1-5H3,(H,22,24)/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJBXSVVYXABQR-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-(tert-butylsulfamoyl)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-methylphenyl)-2-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1(2H)-phthalazinone](/img/structure/B3538864.png)

![4-chloro-N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]benzenesulfonamide](/img/structure/B3538874.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3538878.png)


![N-(4-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4,6,7,8,9-hexahydropyrimido[4,5-b]quinolin-2-yl]thio}acetamide](/img/structure/B3538908.png)

![2,2,2-trichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B3538917.png)

![dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3538922.png)
![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl propionate](/img/structure/B3538923.png)

![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B3538960.png)